molecular formula C15H13N5O4S B2563711 N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 1210844-04-4

N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2563711
CAS No.: 1210844-04-4
M. Wt: 359.36
InChI Key: SHQBHTMVFLNZMA-UHFFFAOYSA-N
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Description

N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a thiazole ring connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized by reacting a suitable hydrazine derivative with a diketone under reflux conditions.

    Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.

    Thiazole Ring Formation: The thiazole ring is typically synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Oxalamide Linkage Formation: The final step involves the coupling of the pyridazinone-furan intermediate with the thiazole derivative using oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine, and other electrophiles.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the materials science field, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material design.

Mechanism of Action

The mechanism by which N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(benzothiazol-2-yl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is unique due to the presence of both a furan and a thiazole ring, which may confer distinct electronic properties and reactivity. This dual-ring system can enhance its potential interactions with biological targets and its versatility in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c21-12-4-3-10(11-2-1-8-24-11)19-20(12)7-5-16-13(22)14(23)18-15-17-6-9-25-15/h1-4,6,8-9H,5,7H2,(H,16,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQBHTMVFLNZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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